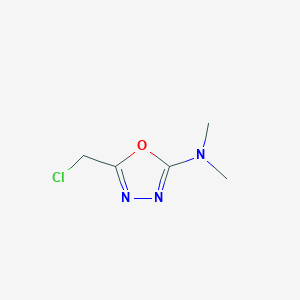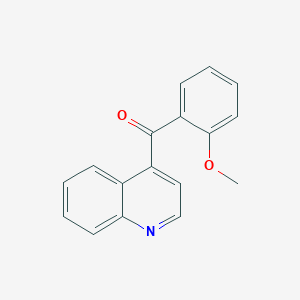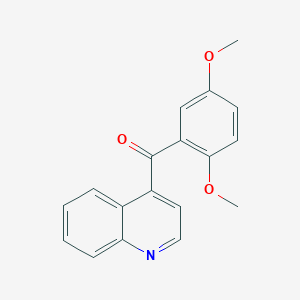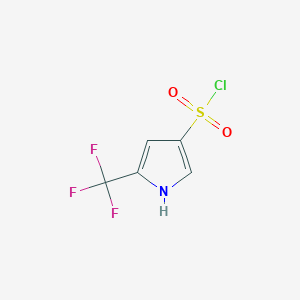
5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine
Übersicht
Beschreibung
5-(Chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine (CMODA) is a synthetic compound that has recently become popular in the scientific research community for its unique properties and potential applications. This compound is a structural isomer of 5-(methylthio)-N,N-dimethyl-1,3,4-oxadiazol-2-amine (MTODA), which has been studied extensively in the past. CMODA has a wide range of applications, including use as a reagent in the synthesis of organic compounds, as a catalyst in the production of pharmaceuticals, and as a fluorescent probe for the detection of biomolecules.
Wissenschaftliche Forschungsanwendungen
Synthesis of Oxadiazole Derivatives
One of the primary applications of 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine is in the synthesis of oxadiazole derivatives. These compounds have been investigated for their potential as antimicrobial and anti-proliferative agents, showcasing the importance of the parent chloromethyl oxadiazole compound in medicinal chemistry. For instance, N-Mannich bases derived from oxadiazole thiones, synthesized using chloromethyl oxadiazole intermediates, have shown broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Heterocyclic Transformations
The chloromethyl group in 5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine facilitates nucleophilic substitution reactions that are pivotal in heterocyclic transformations. For example, the compound can undergo reactions with amines or hydrazines to produce various heterocyclic structures, which are crucial intermediates in organic synthesis. These transformations are integral in the development of novel compounds with potential applications in drug discovery and development (Eloy & Lenaers, 1966).
Anticancer Activity
Another significant application is the development of novel anticancer agents. The synthesis of new amine derivatives of chloromethyl oxadiazoles has led to compounds with promising cytotoxicity against various human cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Vinayak et al., 2017).
Multifunctional Synthons
Additionally, chloromethyl oxadiazoles serve as multifunctional synthons in the synthesis of more complex heterocyclic compounds. The chloromethyl group acts as a reactive site for further functionalization, allowing for the introduction of various substituents and the construction of diverse heterocyclic frameworks. This property is particularly useful in the synthesis of compounds with potential applications in materials science and as pharmaceutical intermediates (Stepanov et al., 2019).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O/c1-9(2)5-8-7-4(3-6)10-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOFBNFCDDLNEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-N,N-dimethyl-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)

![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)



![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)


![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)
